molecular formula C7H14N2 B3031364 2-Amino-2,4-dimethylpentanenitrile CAS No. 26842-43-3

2-Amino-2,4-dimethylpentanenitrile

Cat. No. B3031364
CAS RN: 26842-43-3
M. Wt: 126.2 g/mol
InChI Key: PRTTZMKZMXANFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03937696

Procedure details

To a solution of 63.2 parts of 2-amino-2,4-dimethylpentanonitrile in 592 parts of methanol are added over a 20 minute period at -10°C. with agitation 377 parts of a 15% aqueous sodium hypochlorite solution. The reaction was then allowed to warm to 10°C. and held for 10 minutes. At this point methanol constitutes 74 volume percent of the aqueous solvent. The resulting reaction product was diluted with 500 parts of water and titrated with standard sodium thiosulfate as described in Example 1. About 0.015 equivalent of oxidizing agent was present. The resulting slurry was then acidified to a pH of 1.0 with 15% hydrochloric acid and 0.52 gram of sodium nitrite (0.015 equivalent) were stirred into the mixture. The precipitated 2,2'-azobis (2,4-dimethylvaleronitrile) was isolated by filtration and found to be non-oily, white and dry with a purity of 98%.
[Compound]
Name
63.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.52 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:9])([CH2:5][CH:6]([CH3:8])[CH3:7])[C:3]#[N:4].Cl[O-].[Na+].S([O-])([O-])(=O)=S.[Na+].[Na+].Cl.N([O-])=O.[Na+]>O.CO>[N:1]([C:2]([CH3:9])([CH2:5][CH:6]([CH3:8])[CH3:7])[C:3]#[N:4])=[N:1][C:2]([CH3:9])([CH2:5][CH:6]([CH3:8])[CH3:7])[C:3]#[N:4] |f:1.2,3.4.5,7.8|

Inputs

Step One
Name
63.2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C#N)(CC(C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0.52 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
were stirred into the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction product

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N(=NC(C#N)(CC(C)C)C)C(C#N)(CC(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.